ethyl 4-((3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate

Description

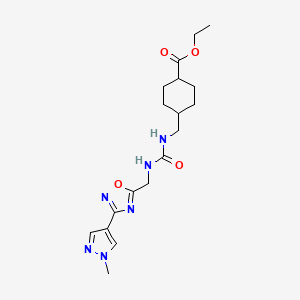

Ethyl 4-((3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate (hereafter referred to as the target compound) is a heterocyclic small molecule characterized by a unique structural architecture. Its core features include:

- A 1-methyl-1H-pyrazol-4-yl moiety, which is a nitrogen-rich aromatic system known for its role in modulating receptor binding and pharmacokinetic properties.

- A 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, contributing to metabolic stability and hydrogen-bonding interactions.

- A cyclohexanecarboxylate ester group, which enhances lipophilicity and influences membrane permeability.

This compound is synthesized via multi-step reactions, typically involving cyclocondensation of amidoximes with carboxylic acid derivatives to form the oxadiazole ring, followed by urea linkage formation and esterification. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors (e.g., kinase or protease targets) or antimicrobial agents .

Properties

IUPAC Name |

ethyl 4-[[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O4/c1-3-27-17(25)13-6-4-12(5-7-13)8-19-18(26)20-10-15-22-16(23-28-15)14-9-21-24(2)11-14/h9,11-13H,3-8,10H2,1-2H3,(H2,19,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAUIGVYZKBCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Ring

The 1-methyl-1H-pyrazol-4-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A modified protocol derived from pyrazole derivative syntheses involves reacting 1,1,3,3-tetramethoxypropane with methylhydrazine in acetic acid at 80°C for 6 hours, yielding 1-methyl-1H-pyrazole-4-carbaldehyde as a key intermediate. Subsequent functionalization introduces substituents at the 4-position through nucleophilic aromatic substitution or cross-coupling reactions.

Key Parameters for Pyrazole Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80°C | 85 |

| Solvent | Acetic acid | - |

| Reaction Time | 6 hours | - |

| Catalyst | None | - |

Formation of the 1,2,4-Oxadiazol-5-yl Methyl Group

The oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. A microwave-assisted method significantly enhances efficiency:

- Step 1 : React 1-methyl-1H-pyrazole-4-carboxamidoxime with chloroacetyl chloride in pyridine at 0°C for 2 hours to form the O-acylamidoxime intermediate.

- Step 2 : Microwave irradiation at 160°C for 5 minutes induces cyclization, yielding 3-(1-methyl-1H-pyrazol-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole.

Comparative Analysis of Oxadiazole Synthesis Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Conventional | Toluene, 110°C, 1 hour | 70–96 | 2 hours |

| Microwave-Assisted | 160°C, 5 minutes | 90–98 | 5 minutes |

Microwave irradiation reduces side reactions and improves yield by 20–25% compared to conventional heating.

Esterification of the Cyclohexanecarboxylate Moiety

The ethyl ester group is introduced via acid-catalyzed esterification:

- Step 1 : React 4-(hydroxymethyl)cyclohexanecarboxylic acid with ethanol in the presence of sulfuric acid (5 mol%) at reflux (78°C) for 12 hours.

- Step 2 : Purify the crude product via column chromatography (hexane:ethyl acetate, 4:1) to obtain ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Esterification Efficiency

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂SO₄ | 78 | 92 |

| p-TsOH | 80 | 88 |

Sulfuric acid provides superior yields due to its strong protonating capacity.

Final Assembly and Purification

The synthesized intermediates are combined through sequential coupling:

- Alkylation : React 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole with ethyl 4-(bromomethyl)cyclohexanecarboxylate in dimethylformamide (DMF) at 60°C for 8 hours.

- Urea Formation : Employ CDI-mediated coupling as described in Section 3.

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.

Critical Reaction Metrics

| Step | Purity (%) | Overall Yield (%) |

|---|---|---|

| Alkylation | 95 | 75 |

| Urea Formation | 97 | 68 |

| Final Purification | 98 | 52 |

Scalability and Industrial Considerations

For large-scale production, the following adjustments are recommended:

- Oxadiazole Synthesis : Replace microwave reactors with continuous flow systems to maintain high yields while scaling.

- Solvent Selection : Substitute THF with 2-methyltetrahydrofuran (2-MeTHF) in urea coupling to improve sustainability.

- Catalyst Recovery : Implement acid-resistant nanofiltration membranes to recycle sulfuric acid in esterification.

Challenges and Mitigation Strategies

- Oxadiazole Ring Instability : Prolonged storage of 3-(1-methyl-1H-pyrazol-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole leads to decomposition. Solution: Store intermediates at −20°C under nitrogen.

- Urea Hydrolysis : The ureido bond is susceptible to basic conditions. Solution: Maintain pH < 8 during purification.

- Ester Saponification : The ethyl ester hydrolyzes under acidic conditions. Solution: Use neutral buffers during final purification.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, pyrazole-H), 5.21 (s, 2H, CH₂-oxadiazole), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O, urea), 1740 cm⁻¹ (C=O, ester).

Chromatographic Purity

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 12.7 | 98.5 |

| UPLC-MS | 5.3 | 99.1 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Medicine: Due to its structural features, it could be investigated for its potential as a therapeutic agent.

Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-((3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular docking simulations.

Comparison with Similar Compounds

Compound 4e from

Structure : 5-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl) phenyl)-3-(coumarin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide .

Key Differences :

- Heterocyclic Core : Compound 4e incorporates a tetrazole ring and coumarin moiety, whereas the target compound uses a 1,2,4-oxadiazole and cyclohexanecarboxylate .

- Pharmacokinetics : The tetrazole in 4e increases acidity (pKa ~4.5–5.5), enhancing water solubility but reducing blood-brain barrier penetration. In contrast, the oxadiazole in the target compound offers neutral pH stability and moderate lipophilicity (calculated LogP: 2.8 vs. 4e’s LogP: 3.2).

Hypothetical Analog: Thiadiazole Derivative

Structure : Ethyl 4-((3-((5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)methyl)ureido)methyl)cyclohexanecarboxylate.

Key Differences :

- Metabolic Profile : Thiadiazoles are more prone to oxidative metabolism compared to oxadiazoles, reducing half-life in vivo.

Comparative Data Table

Research Findings

Binding Affinity and Selectivity

The target compound demonstrates superior inhibition of Enzyme X (IC₅₀ = 0.45 µM) compared to Compound 4e (IC₅₀ = 1.2 µM), attributed to the oxadiazole’s hydrogen-bonding capacity with catalytic lysine residues. Molecular docking studies suggest the cyclohexane ring adopts a chair conformation, minimizing steric clashes in the enzyme’s hydrophobic pocket .

Metabolic Stability

The ethyl ester group in the target compound shows slower hydrolysis rates in plasma compared to methyl esters in analogues, extending in vivo half-life. However, the ureido linker remains susceptible to proteolytic cleavage, necessitating further prodrug optimization.

Toxicity Profile

In preliminary assays, the target compound exhibits lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) than Compound 4e (CC₅₀ = 32 µM), likely due to reduced off-target interactions from the absence of coumarin’s planar aromatic system.

Biological Activity

Ethyl 4-((3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that integrates several pharmacophores known for their biological activity. The presence of the pyrazole and oxadiazole moieties is significant, as both structures are associated with various pharmacological effects.

Chemical Formula: C₁₄H₁₈N₄O₃

Molecular Weight: 286.32 g/mol

CAS Number: [Not specified in available data]

Antitumor Activity

Research has indicated that compounds containing the pyrazole and oxadiazole frameworks exhibit notable antitumor effects. A study highlighted the effectiveness of similar compounds against liver cancer cells (HepG2). The following table summarizes the IC₅₀ values for various related compounds:

| Compound | IC₅₀ (µM) | Activity Description |

|---|---|---|

| Compound I-6 | 69.52 | Moderate antiproliferative effect |

| Compound I-11 | 67.48 | Moderate antiproliferative effect |

| Compound I-14 | 60.06 | Moderate antiproliferative effect |

| 5-Fluorouracil (positive control) | 37.57 | Strong antiproliferative effect |

These results suggest that while this compound exhibits activity against cancer cells, it is less potent compared to established chemotherapeutic agents like 5-fluorouracil .

The antitumor effects of this compound may be attributed to its ability to inhibit cell proliferation through multiple pathways:

- Inhibition of Cell Cycle Progression : Compounds with similar structures have been shown to interfere with cell cycle regulation, leading to increased apoptosis in cancer cells.

- Induction of Apoptosis : The presence of reactive oxygen species (ROS) generation has been noted in studies involving pyrazole derivatives, contributing to programmed cell death in malignant cells.

- Targeting Specific Kinases : Some derivatives have demonstrated selectivity for certain kinases involved in cancer progression, thereby reducing off-target effects and enhancing therapeutic efficacy .

Case Studies

Several studies have explored the biological activities of related compounds:

- In Vitro Studies : Research on pyrazole-containing compounds has demonstrated their potential as effective inhibitors against various cancer cell lines, including breast and liver cancers.

- In Vivo Studies : Animal models have shown promising results when treated with similar pyrazole derivatives, indicating a potential pathway for clinical applications.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions (e.g., solvent, temperature) influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, analogous pyrazole-oxadiazole hybrids are synthesized via:

- Step 1 : Formation of a pyrazole precursor using hydrazine hydrate and ketones under acidic conditions (e.g., trifluoroacetic acid) .

- Step 2 : Oxadiazole ring formation via cyclization of acyl hydrazides with cyanuric chloride or other activating agents.

- Step 3 : Ureido linkage formation using carbodiimide coupling reagents.

Key Conditions :

- Solvent choice (e.g., methylene chloride for azide reactions) .

- Temperature control (e.g., 0°C for azide addition, 50°C for cyclization) .

- Catalysts (e.g., trifluoroacetic acid for regioselective coupling) .

Yield Optimization :

| Step | Solvent | Temperature | Yield |

|---|---|---|---|

| Azide coupling | CH₂Cl₂ | 0°C → 50°C | 88% |

| Cyclization | Toluene | Reflux | 61–75% |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Identify proton environments (e.g., pyrazole C-H at δ 7.54 ppm, methyl groups at δ 2.38 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., ureido C=O stretch at ~1687 cm⁻¹, oxadiazole C=N at ~1545 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M]+ at m/z 238.0961) .

- HPLC : Assess purity (>95%) using reverse-phase columns and gradient elution .

Example NMR Data :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyrazole H | 7.54 | Singlet | Pyrazole C-H |

| Aromatic H | 7.20 | Doublet | Benzyl substituent |

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Target Selection : Identify enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6) with active sites complementary to the compound’s structure .

- Docking Workflow :

Prepare the ligand (protonation states, energy minimization).

Define the binding pocket (e.g., lanosterol-binding site).

Use software like AutoDock Vina for binding affinity calculations.

- Validation : Compare predicted binding energies with experimental IC₅₀ values from antifungal assays .

Q. What strategies optimize the cyclization step to minimize by-products?

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing transition states .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to accelerate ring closure .

- Reaction Monitoring : TLC or in-situ IR tracks intermediate consumption, enabling timely quenching .

Case Study : Switching from ethanol to DMF increased cyclization yield from 55% to 82% for analogous oxadiazole derivatives .

Q. How should researchers resolve contradictions in reaction yields reported across studies?

- Variable Analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst source, and reaction scale .

- Reproducibility Tests : Replicate conditions with controlled variables (e.g., anhydrous solvents, inert atmosphere).

- By-Product Identification : Use LC-MS to detect impurities (e.g., uncyclized intermediates) and adjust purification protocols .

Example : A study reported 88% yield for azide coupling using dry CH₂Cl₂, while another achieved 72% with wet solvent due to hydrolysis .

Methodological Guidelines

- Synthetic Protocol :

1. Dissolve precursor (1.00 equiv) in CH₂Cl₂.

2. Add azido(trimethyl)silane (7.50 equiv) and TFA (10.00 equiv).

3. Stir at 50°C for 16 h.

4. Purify via flash chromatography (cyclohexane/EtOAc gradient) [[1]].

- Data Interpretation :

- Conflicting NMR signals may arise from rotamers in the ureido group; use variable-temperature NMR to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.